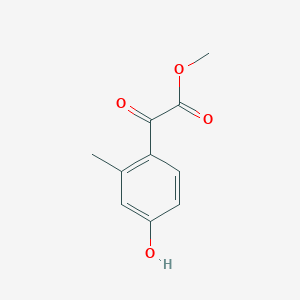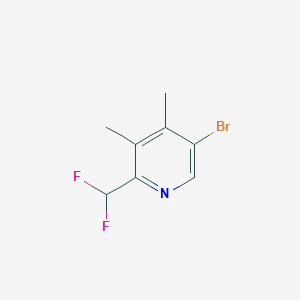
1,2,3,4-Tetrahydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroxyanthracene-9,10-dione is a chemical compound belonging to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound is characterized by its four hydroxyl groups attached to the anthracene core, making it a tetrahydroxy derivative of anthracene-9,10-dione.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2,3,4-tetrahydroxyanthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated anthracene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydroxyanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can result in the accumulation of DNA damage and ultimately lead to cell death .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin): Both compounds have multiple hydroxyl groups, but their positions differ, leading to variations in their chemical properties and biological activities.
1,4-Dihydroxyanthracene-9,10-dione: This compound has fewer hydroxyl groups, which affects its reactivity and applications.
2,3,6,7-Tetrahydroxyanthracene-9,10-dione: Similar to this compound but with different hydroxyl group positions, resulting in distinct chemical behavior.
Propiedades
Número CAS |
69280-84-8 |
|---|---|
Fórmula molecular |
C14H8O6 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-9-5-3-1-2-4-6(5)10(16)8-7(9)11(17)13(19)14(20)12(8)18/h1-4,17-20H |
Clave InChI |
STROKFBTTJPGBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


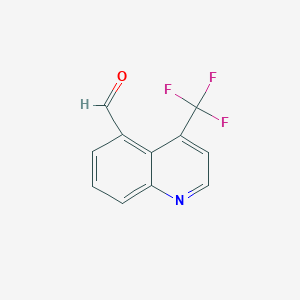
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)
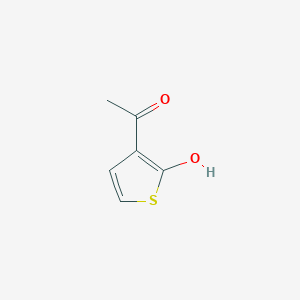

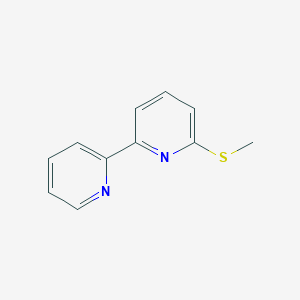

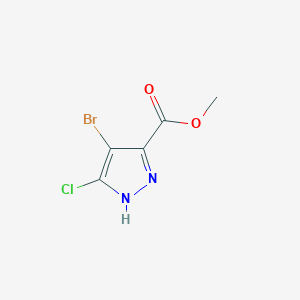
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
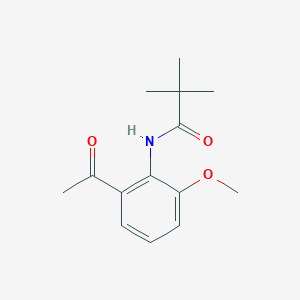
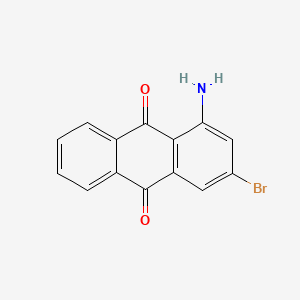
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
